N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-nitrobenzamide
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of pharmaceutical properties .
Preparation Methods
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-nitrobenzoic acid and 2-aminobenzimidazole.
Chemical Reactions Analysis
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with different nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The benzimidazole ring can undergo oxidation reactions, forming different oxidized products.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by binding to bacterial enzymes, disrupting their normal function . In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-NITROBENZAMIDE can be compared with other benzimidazole derivatives such as:
N-(1H-1,3-benzodiazol-2-yl)benzamide: Known for its antimicrobial properties.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Used in various pharmaceutical applications.
Fenbendazole: An anthelmintic agent used to treat parasitic infections.
Properties
Molecular Formula |
C20H13ClN4O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-10-7-13(19-22-16-3-1-2-4-17(16)23-19)11-18(15)24-20(26)12-5-8-14(9-6-12)25(27)28/h1-11H,(H,22,23)(H,24,26) |
InChI Key |
GGHNRBFFUBGXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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